![molecular formula C16H17ClN6O B3128073 N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide CAS No. 338775-05-6](/img/structure/B3128073.png)

N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide

Descripción general

Descripción

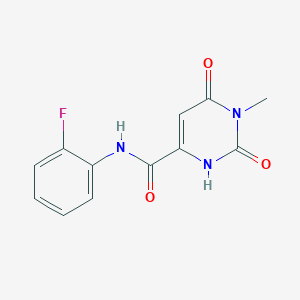

“N’-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide” is a chemical compound with the molecular formula C13H12ClN5O and a molecular weight of 289.72 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C1=CC=NC2=NC(NN12)N)OC3=CC(CCC=C3)Cl . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, specialized software or databases that can interpret SMILES strings may be used.Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not available in the retrieved data . These properties can be determined using various experimental techniques.Aplicaciones Científicas De Investigación

Antibacterial Activity of Triazole-Containing Hybrids

1,2,3-Triazole and 1,2,4-triazole-containing hybrids demonstrate significant antibacterial properties, especially against Staphylococcus aureus. These compounds, considered bioisosteres of amides, esters, and carboxylic acids, inhibit critical bacterial proteins like DNA gyrase, topoisomerase IV, and penicillin-binding protein. Their dual or multiple mechanisms of action make them potent broad-spectrum antibacterial agents, effective against various clinically significant organisms, including drug-resistant strains. Notably, hybrids like 1,2,3-triazole-cephalosporin cefatrizine, 1,2,3-triazole-oxazolidinone radezolid, and 1,2,4-triazolo[1,5-a]pyrimidine essramycin are already in clinical use for treating bacterial infections (Li & Zhang, 2021).

Applications in Organic Synthesis and Catalysis

Pyrimidine-Appended Optical Sensors

Pyrimidine derivatives are crucial in organic chemistry, particularly as recognition units in optical sensor synthesis and for their biological and medicinal applications. Their ability to form coordination and hydrogen bonds positions them as excellent probes in sensing applications. The review encapsulates various pyrimidine-based optical sensors, highlighting their utility in sensing materials and their biological and medicinal roles (Jindal & Kaur, 2021).

Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles

1,2,3-Triazoles, serving as key scaffolds in diverse fields like drug discovery and material science, exhibit a wide range of biological activities. The review focuses on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting methodologies involving copper and non-copper catalysts, various solvents, and substrates. The comprehensive review aids synthetic chemists in exploring new pathways for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, particularly from pyridine and indazole, are instrumental due to their roles as versatile synthetic intermediates and their biological significance. These compounds, vital in metal complexes formation, catalysts design, and medicinal applications, have been extensively used in advanced chemistry and drug development investigations. The review provides a comprehensive summary of the synthesis, organic applications, and medicinal potential of these compounds (Li et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6O/c1-11(24-13-6-4-5-12(17)9-13)14-7-8-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIDABMIGABSSL-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)

![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)

![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)

![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)

![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)

![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)

![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)

![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)